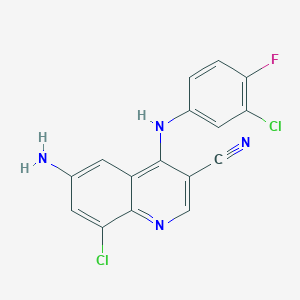

6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. While the specific compound is not directly studied in the provided papers, quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives can involve multiple steps, including nitration, condensation, and specific reactions like the Gould-Jacobs reaction, followed by chlorination. For instance, the synthesis of 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline was achieved through a four-step process starting from 4-methylaniline, with a total product yield of 20% . Although the exact synthesis route for the compound is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

Quinoline derivatives are characterized using various spectroscopic techniques. The molecular structure is typically confirmed by mass spectrometry, FT-IR, 1H-NMR, and 13C-NMR. X-Ray single crystal determination can also be used to elucidate the crystal structure, as seen in the study of a related compound, 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, which crystallizes in the monoclinic space group P21/c .

Chemical Reactions Analysis

The reactivity of quinoline derivatives can be explored through computational methods such as density functional theory (DFT). Analyses such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and local reactivity descriptors (Fukui functions) provide insights into the chemical activity of these compounds. Theoretical calculations can predict how changes in solvent polarity might affect properties like hyperpolarizability, which is a measure of a molecule's nonlinear optical (NLO) properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific functional groups and substitutions. Solvent polarity can significantly influence the NLO properties of these molecules, with higher solvent polarity generally increasing the first hyperpolarizability value. This suggests potential applications in fields where NLO materials are valuable, such as in photonics and optoelectronics . Additionally, the antibacterial activity of these compounds can be assessed using in vitro methods like the disc diffusion method, indicating their potential use as antibacterial agents .

Applications De Recherche Scientifique

Optical and Structural Applications

The compound "6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile" and its derivatives are primarily investigated for their structural and optical properties. In scientific research, these properties are significant for the development of materials with specific functionalities. For example, Zeyada, El-Nahass, and El-Shabaan (2016) studied the structural and optical properties of quinoline derivatives thin films, such as 4H-pyrano[3, 2-c]quinoline derivatives. They found these compounds exhibit polycrystalline structures in powder form and turn into nanocrystallites dispersed in an amorphous matrix upon thermal deposition. This transformation is crucial for applications in thin-film technologies. Moreover, these compounds display unique optical properties determined through spectrophotometer measurements, indicating their potential in photonics and optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic and Electronic Applications

The photovoltaic properties of quinoline derivatives, such as their ability to convert light into electricity, make them valuable for solar energy applications. Zeyada, El-Nahass, and El-Shabaan (2016) also explored these properties, specifically studying the photovoltaic characteristics of quinoline derivatives thin films in the fabrication of organic–inorganic photodiode devices. These devices demonstrated rectification behavior and photovoltaic properties under both dark and illuminated conditions, indicating their potential in energy conversion and electronic device fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric and Electrical Properties

In addition to optical and photovoltaic applications, quinoline derivatives are also studied for their dielectric and electrical properties, which are crucial for materials used in capacitors, insulators, and other electronic components. Zeyada, El-Taweel, El-Nahass, and El-Shabaan (2016) investigated these properties, showing how different substitution groups on quinoline derivatives can significantly influence parameters like barrier height, charge density, and hopping distance. These properties are essential for understanding and developing materials for electronic and semiconductor applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Safety and Hazards

Orientations Futures

The future directions for research on this compound and similar quinoline derivatives could involve further investigation into their synthesis processes, exploration of their chemical reactions, and detailed study of their mechanisms of action. There is also a need for more comprehensive safety testing and hazard assessment .

Mécanisme D'action

Quinoline derivatives

The quinoline moiety is present in numerous biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory agents . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Boron reagents

The compound might be involved in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Propriétés

IUPAC Name |

6-amino-8-chloro-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2FN4/c17-12-5-10(1-2-14(12)19)23-15-8(6-20)7-22-16-11(15)3-9(21)4-13(16)18/h1-5,7H,21H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEANZPRIXYDJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=C3C=C(C=C(C3=NC=C2C#N)Cl)N)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2505825.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2505826.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2505831.png)

![6-(3-Chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2505839.png)

![1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2505840.png)

![3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2505841.png)

![2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2505842.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide](/img/structure/B2505843.png)

![3-Oxospiro[3.5]nonane-1-carboxylic acid](/img/structure/B2505844.png)

![diethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2505845.png)